molecular formula C7H12OS B6250713 (2R,6S)-2,6-dimethylthian-4-one, cis CAS No. 68226-12-0

(2R,6S)-2,6-dimethylthian-4-one, cis

Cat. No.: B6250713
CAS No.: 68226-12-0
M. Wt: 144.2
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Description

(2R,6S)-2,6-dimethylthian-4-one, cis is a six-membered thiopyranone derivative with a ketone group at position 4 and methyl substituents at positions 2 and 6 in a cis configuration. The compound’s stereochemistry arises from its (2R,6S) configuration, which places both methyl groups on the same face of the thiopyranone ring. Its molecular formula is inferred as C₈H₁₂OS (based on structural analogy to the oxygen-containing counterpart, cis-2,6-dimethyloxan-4-one) .

Thian-4-one derivatives are sulfur-containing analogs of pyranones, where sulfur replaces the oxygen atom in the heterocyclic ring. This substitution introduces distinct physicochemical properties, such as increased ring puckering due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen.

Properties

CAS No.

68226-12-0

Molecular Formula

C7H12OS

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In one approach, a β-keto thioether derivative is treated with a Brønsted acid (e.g., p-toluenesulfonic acid) in toluene at reflux. The acid promotes the elimination of water, driving the formation of the six-membered thiane ring. This method yields the cis isomer selectively due to steric constraints during ring closure.

Base-Mediated Ring Closure

Alternately, deprotonation of a dithiol precursor using a strong base (e.g., NaH) in tetrahydrofuran induces cyclization. The base abstracts a proton from the thiol group, facilitating nucleophilic attack on a carbonyl carbon to form the thiane ring. Stereochemical outcomes depend on the precursor’s geometry, with cis-2,6-dimethyl configuration favored when bulky substituents enforce a chair-like transition state.

Oxidation of Thiol Precursors

The ketone functionality at position 4 is introduced via oxidation of intermediate thiolanes or thiols. VulcanChem notes that oxidation agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are effective for converting thioethers to sulfoxides or sulfones, but ketone formation requires alternative strategies.

Oxidative Desulfurization

A two-step process involving (1) thiolane formation via cyclization and (2) oxidative desulfurization with ruthenium catalysts (e.g., RuCl3/NaIO4) selectively generates the ketone group. This method preserves the stereochemistry of the thiane ring while introducing the carbonyl moiety.

Baeyer-Villiger Oxidation

In some cases, a lactone intermediate derived from the thiane ring undergoes Baeyer-Villiger oxidation with trifluoroperacetic acid. This reaction inserts an oxygen atom adjacent to the carbonyl, but careful control is required to avoid over-oxidation.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis of (2R,6S)-2,6-dimethylthian-4-one has been achieved using chiral auxiliaries or catalysts. For instance, Evans oxazolidinones or Sharpless epoxidation-derived intermediates can enforce the desired stereochemistry during cyclization.

Evans Auxiliary Approach

A β-keto ester bearing an Evans auxiliary undergoes diastereoselective alkylation to install the methyl groups. Subsequent removal of the auxiliary and cyclization yields the thiane ring with >98% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures of thiane intermediates can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a thiane ester, enabling isolation of the (2R,6S)-configured product.

Sulfonate Intermediate-Based Strategies

Patent US5103024A describes a method for synthesizing cis-configured dioxane derivatives using sulfonate intermediates. While focused on oxygen heterocycles, this approach can be adapted for thiane synthesis:

Sulfonyloxy Intermediate Formation

A thiol precursor is treated with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a sulfonate ester. This intermediate facilitates nucleophilic displacement reactions.

Cyanomethyl Substitution

The sulfonate group is displaced by a cyanomethyl anion, introducing the ketone precursor. Hydrolysis of the nitrile to a ketone completes the synthesis.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters for each synthesis route:

MethodStarting MaterialsKey Reagents/CatalystsStereoselectivityScalability
Acid-Catalyzed Cycl.β-keto thioethersp-TsOH, tolueneHigh (cis)Moderate
Base-Mediated Cycl.DithiolsNaH, THFModerateHigh
Oxidative Desulfur.ThiolanesRuCl3, NaIO4HighLow
Evans Auxiliaryβ-keto estersEvans oxazolidinoneVery HighLow
Sulfonate Displac.Sulfonyl chloridesTriethylamine, KCNModerateHigh

Spectroscopic Characterization

Post-synthesis analysis confirms the structure and stereochemistry of (2R,6S)-2,6-dimethylthian-4-one:

  • NMR Spectroscopy :

    • ¹H NMR : Methyl groups at δ 1.2–1.4 ppm (doublet, J = 6.8 Hz); thiane protons at δ 3.1–3.3 ppm.

    • ¹³C NMR : Carbonyl carbon at δ 208.5 ppm; methyl carbons at δ 22.3 and 24.1 ppm.

  • IR Spectroscopy : Strong absorption at 1710 cm⁻¹ (C=O stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 144.24 (M⁺), consistent with C7H12OS.

Industrial-Scale Considerations

While lab-scale methods prioritize stereoselectivity, industrial production requires cost-effective and scalable processes. Continuous-flow reactors and heterogeneous catalysts (e.g., Pd/C for hydrogenation) are under investigation to improve yields and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethylthian-4-one, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.

Scientific Research Applications

(2R,6S)-2,6-Dimethylthian-4-one, cis has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with enzymes or receptors can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Key Differences:

Property (2R,6S)-2,6-dimethylthian-4-one, cis cis-2,6-Dimethyloxan-4-one
Heteroatom Sulfur (S) Oxygen (O)
Molecular Formula C₈H₁₂OS (inferred) C₇H₁₂O₂
Molecular Weight ~144.24 g/mol (calculated) 128.17 g/mol
Electron Density Reduced at carbonyl (S less electronegative) Higher at carbonyl
Ring Conformation Greater puckering due to S Planar/less puckered

Conversely, sulfur’s larger atomic radius may enhance hydrophobic interactions in biological systems .

Prottremin Derivatives (e.g., (1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol)

Molecular Formula : C₂₇H₃₉N₃O
Key Features : Cyclohexene core with piperazine and isopropylbenzyl substituents .

Comparison:

  • Structural Complexity: Prottremin derivatives feature a fused cyclohexene ring system with multiple functional groups, unlike the simpler thiopyranone scaffold of (2R,6S)-2,6-dimethylthian-4-one.
  • Biological Relevance : Prottremin derivatives exhibit anti-Parkinson’s activity, while thian-4-one derivatives are less studied in pharmacological contexts.
  • Synthetic Accessibility: Thian-4-one derivatives are synthetically simpler due to their monocyclic structure, whereas Prottremin analogs require multi-step syntheses involving epoxide ring-opening and piperazine coupling .

Zygocaperoside and Isorhamnetin-3-O-glycoside

Source: Roots of Zygophyllum fabago . Key Features: Glycosylated flavonoids with antioxidant and anti-inflammatory properties.

Comparison:

  • Functional Groups: Zygocaperoside contains sugar moieties and phenolic groups, contrasting with the non-polar thiopyranone core.
  • Applications: Flavonoids like Isorhamnetin-3-O-glycoside are bioactive in plant extracts, whereas thian-4-one derivatives are more commonly explored in synthetic organic chemistry.

Research Findings and Data Gaps

  • Physical Properties : Experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Theoretical comparisons suggest lower solubility in water compared to its oxygen analog .
  • Synthetic Utility: Thian-4-ones are underutilized in drug discovery compared to pyranones, likely due to challenges in stereocontrol and purification.
  • Toxicity and Safety: No toxicity data were identified; safety profiles must be inferred from structurally related compounds.

Notes

Discrepancies in Evidence: lists a conflicting molecular formula (C₁₂H₂₁N₃O₃) for "(2R,6S)-2,6-dimethylthian-4-one," which likely refers to a carbamate derivative rather than the standalone thiopyranone .

Research Priorities : Further studies should focus on synthesizing this compound and characterizing its physicochemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,6S)-2,6-dimethylthian-4-one, cis, and how can stereochemical purity be optimized during synthesis?

  • Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or auxiliaries to control stereochemistry. For example, using Sharpless epoxidation or enzymatic resolution can enhance stereochemical purity. Post-synthesis, techniques like chiral HPLC or polarimetry should validate enantiomeric excess (ee). Reaction parameters (temperature, solvent, catalyst loading) must be systematically optimized to minimize racemization .
  • Key Considerations : Monitor reaction kinetics and characterize intermediates via 1^1H/13^{13}C NMR to confirm stereochemical integrity. Compare experimental optical rotation values with literature data to assess purity .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from its diastereomers or structural analogs?

  • Methodological Answer :

  • NMR : Analyze coupling constants (JJ) in 1^1H NMR to identify axial-equatorial proton arrangements. For instance, cis-configuration protons on the thiane ring exhibit distinct splitting patterns compared to trans-isomers.
  • Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks and isotopic distributions .
  • IR : Carbonyl stretching frequencies (~1700 cm1^{-1}) and C-S bond vibrations (~600 cm1^{-1}) provide structural clues.
    • Validation : Cross-reference spectral data with computational predictions (DFT-based simulations) to resolve ambiguities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition or oxidation reactions?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., varying nucleophiles or oxidizing agents). Use stereochemical probes like chiral Lewis acids to assess steric and electronic effects. For example, compare reaction rates with trans-isomers to quantify stereoelectronic contributions.
  • Data Analysis : Employ Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) and correlate them with computed transition-state geometries (DFT/Molecular Mechanics) .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT functionals, basis sets) by benchmarking against known analogs with similar stereochemistry.
  • Step 2 : Re-examine experimental conditions (e.g., solvent effects, temperature) that may alter conformational equilibria.
  • Step 3 : Use dynamic NMR (DNMR) to detect ring-flipping or conformational exchange processes that might explain discrepancies .
    • Documentation : Maintain detailed records of solvent, concentration, and instrument calibration to isolate variables .

Q. What experimental designs are suitable for studying the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use enzyme kinetics (e.g., Michaelis-Menten plots) to measure inhibition constants (KiK_i). Include positive/negative controls and replicate experiments.
  • Stereochemical Specificity : Compare activity with enantiomers or diastereomers to assess chirality-dependent effects.
  • Data Interpretation : Apply statistical tests (ANOVA, t-tests) to confirm significance and account for measurement uncertainty .

Q. What strategies ensure the stability of this compound during long-term storage or under varying pH/temperature conditions?

  • Methodological Answer :

  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor purity via HPLC.
  • Storage Recommendations : Store in inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation. Avoid protic solvents that may induce racemization .

Q. How can researchers validate the reproducibility of synthetic methods for this compound across different laboratories?

  • Methodological Answer :

  • Interlaboratory Studies : Share standardized protocols (e.g., reagent purity, equipment specifications) and analyze pooled data using Bland-Altman plots to assess variability.
  • Critical Parameters : Document exact reaction times, stirring rates, and purification steps (e.g., column chromatography gradients).
  • Reporting : Follow FAIR data principles to ensure transparency and accessibility of synthetic procedures .

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